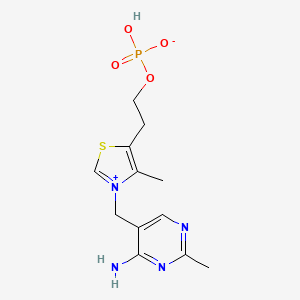
Thiamine phosphoric acid ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamine monophosphate, also known as thiamin phosphoric acid or monophosphothiaminum, belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. Thiamine monophosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Thiamine monophosphate has been primarily detected in cerebrospinal fluid. Within the cell, thiamine monophosphate is primarily located in the cytoplasm, membrane (predicted from logP) and mitochondria. Thiamine monophosphate exists in all eukaryotes, ranging from yeast to humans. Thiamine monophosphate participates in a number of enzymatic reactions. In particular, Thiamine monophosphate can be biosynthesized from thiamine pyrophosphate; which is catalyzed by the enzyme cancer-related nucleoside-triphosphatase. In addition, Thiamine monophosphate can be biosynthesized from 2-methyl-4-amino-5-hydroxymethylpyrimidine diphosphate and 4-methyl-5-(2-phosphonooxyethyl)thiazole through its interaction with the enzyme thiamine biosynthetic bifunctional enzyme. In humans, thiamine monophosphate is involved in the metabolic disorder called the thiamine metabolism pathway.
Thiamine(1+) monophosphate(1-) is a thiamine phosphate. It is a conjugate base of a thiamine(1+) monophosphate. It is a conjugate acid of a thiamine(1+) monophosphate(2-).
Thiamine dihydrogen phosphate ester. The monophosphate ester of thiamine. Synonyms: monophosphothiamine; vitamin B1 monophosphate.
Applications De Recherche Scientifique
1. Analytical Methods Development
- Shabangi and Sutton (2005) developed a capillary zone electrophoresis method for the separation and determination of thiamin and its phosphate esters, which is crucial for accurate quantification in pharmaceutical analysis (Shabangi & Sutton, 2005).
2. Neurological Research
- Research by Rindi, Patrini, and Poloni (2005) found that thiamin monophosphate, a thiamin phosphoric ester, is the only thiamin phosphoric ester present in the cerebro-spinal fluid of mammals, indicating its potential significance in neurological functions (Rindi, Patrini, & Poloni, 2005).
3. Biochemical Studies
- Nishimune et al. (2000) discovered the presence of thiaminase, which affects thiamin and its phosphate esters, in the African silkworm Anaphe spp., linking it to neurological disorders in humans. This highlights the importance of thiamin phosphates in biochemical and nutritional research (Nishimune, Watanabe, Okazaki, & Akai, 2000).
4. Dentistry and Biomaterials
- Fu et al. (2005) studied the interactions of phosphoric acid esters, including those of thiamin, with hydroxyapatite, providing insights into their use in adhesive dentistry and potential applications in biomaterials (Fu, Sun, Qian, Shen, Chen, & Hannig, 2005).
5. Electrochemistry
- Sutton and Shabangi (2004) investigated the electrochemical properties of free thiamin and its phosphate esters in acidic solutions, contributing to our understanding of thiamin's redox properties (Sutton & Shabangi, 2004).
Propriétés
Numéro CAS |
495-23-8 |
|---|---|
Nom du produit |
Thiamine phosphoric acid ester |
Formule moléculaire |
C12H17N4O4PS |
Poids moléculaire |
344.33 g/mol |
Nom IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19) |
Clé InChI |
HZSAJDVWZRBGIF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
Autres numéros CAS |
10023-48-0 495-23-8 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Synonymes |
Monophosphate, Thiamine Phosphoester, Thiamine Thiamine Monophosphate Thiamine Phosphoeste |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



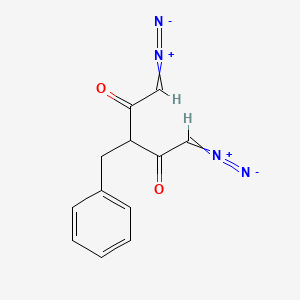
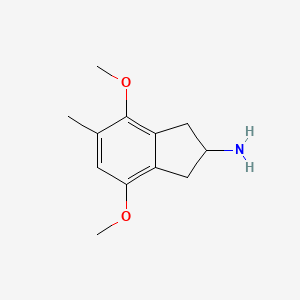
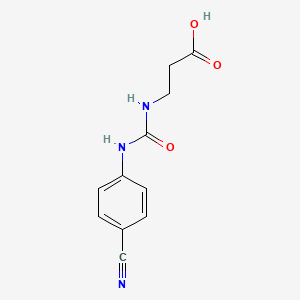
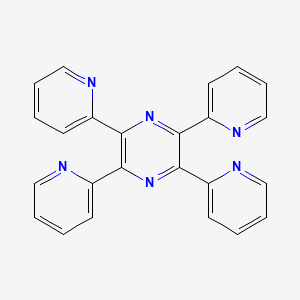
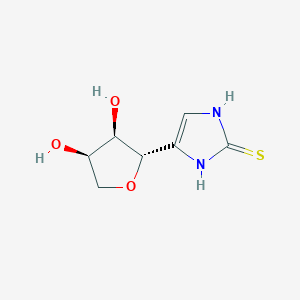
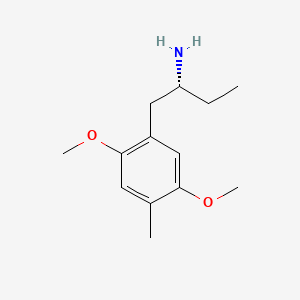
![1-methyl-4-[(E)-4-(4-methylphenyl)hex-3-en-3-yl]benzene](/img/structure/B1228163.png)
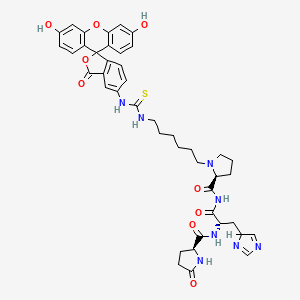
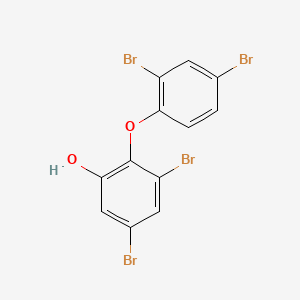
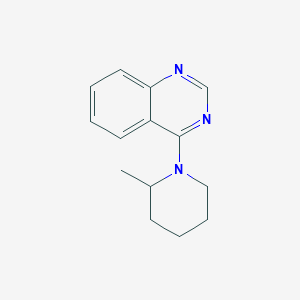
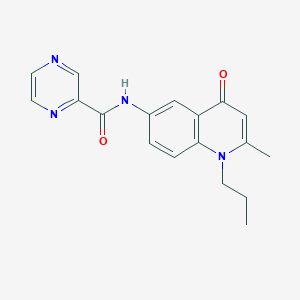
![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
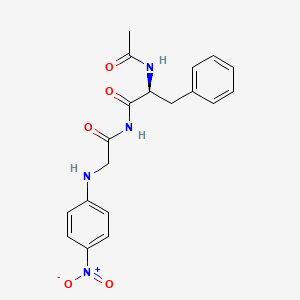
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)